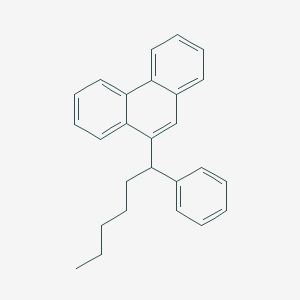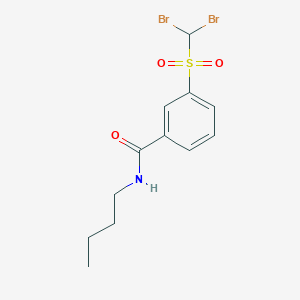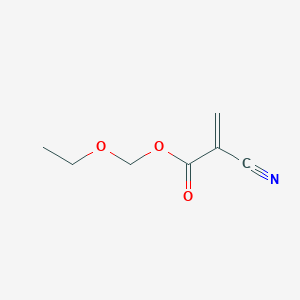![molecular formula C36H55NO B14238150 N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide CAS No. 223399-32-4](/img/structure/B14238150.png)
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide is a synthetic compound derived from cholestane, a saturated steroid. This compound is characterized by its unique structure, which includes a cholestane backbone linked to a phenylprop-2-enamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with cholestane, which is a saturated steroid.
Functionalization: The cholestane is functionalized at the 3-position to introduce a hydroxyl group, forming 3-hydroxycholestane.
Amidation: The hydroxyl group is then converted to an amide group through a reaction with 3-phenylprop-2-enoyl chloride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.
Substitution: The phenylprop-2-enamide group can undergo substitution reactions to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and for developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cholestan-3-ol: A related compound with a hydroxyl group at the 3-position.
5alpha-Cholestan-3beta-ol: Another derivative of cholestane with a hydroxyl group at the 3-position but with different stereochemistry.
Cholestan-3-one: A ketone derivative of cholestane.
Uniqueness
N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide is unique due to the presence of the phenylprop-2-enamide group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
223399-32-4 |
|---|---|
Fórmula molecular |
C36H55NO |
Peso molecular |
517.8 g/mol |
Nombre IUPAC |
N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C36H55NO/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(37-34(38)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-14,19,25-26,28-33H,9-11,15-18,20-24H2,1-5H3,(H,37,38)/t26-,28+,29-,30+,31-,32+,33+,35+,36-/m1/s1 |
Clave InChI |
GPTBUKJRZVBFNX-CHQPSZNVSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(=O)C=CC5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)C=CC5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


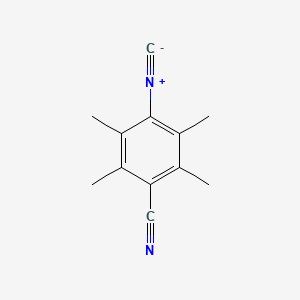
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)


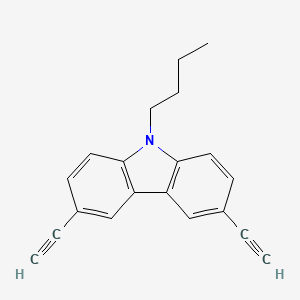
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
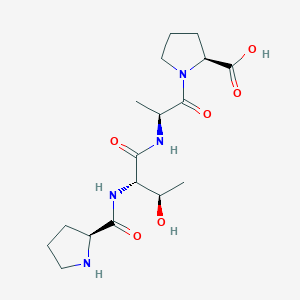
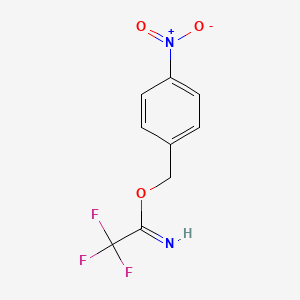
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
